molecular formula C16H20FNO2S B2435213 3-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one CAS No. 1797791-83-3

3-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one

Cat. No.: B2435213
CAS No.: 1797791-83-3
M. Wt: 309.4
InChI Key: UVIWBZURXXYWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C16H20FNO2S and its molecular weight is 309.4. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Research on related spiro heterocyclic compounds, particularly focusing on structures like 1-thia-4-azaspiro[4.5]decan-3-one derivatives, has shown promising antiviral activities. These compounds have been evaluated against human coronavirus and influenza virus, showcasing the potential for antiviral drug development. The studies have found specific derivatives to inhibit human coronavirus 229E replication effectively, emphasizing the versatility of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold for antiviral molecules (Apaydın et al., 2019), (Apaydın et al., 2021).

Analgesic Activity

Another area of application is the analgesic activity observed in novel spiro heterocycles. Compounds with a 2-amino-1,3-thiazine ring system, related to the query chemical structure, have shown significant analgesic activity in various assays. This suggests the potential of these compounds for pain management applications, pointing to the importance of the spiroheterocyclic structure in mediating analgesic effects (Cohen, Banner, & Lopresti, 1978).

Antimicrobial Activity

Compounds related to the specified chemical structure have been synthesized and evaluated for their antimicrobial activities against various strains of bacteria and fungi. The findings from these studies highlight the potential of these compounds as antimicrobial agents, with specific derivatives showing moderate to good activity against tested microbes. This research underscores the relevance of spiroheterocyclic compounds in developing new antimicrobial drugs (Singh et al., 2021).

Anticancer and Antidiabetic Potential

Research into the development of spirothiazolidines analogs has revealed significant anticancer and antidiabetic activities. Specific compounds within this category have shown high potency against human breast carcinoma and liver carcinoma cell lines, as well as exhibiting inhibitory effects on alpha-amylase and alpha-glucosidase enzymes. These findings suggest the potential therapeutic applications of spirothiazolidine derivatives in treating cancer and diabetes (Flefel et al., 2019).

Properties

IUPAC Name

3-(2-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2S/c17-14-4-2-1-3-13(14)5-6-15(19)18-9-7-16(8-10-18)20-11-12-21-16/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIWBZURXXYWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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